(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the dicyclohexylphosphanyl group, and the attachment of the sulfinamide moiety. Key steps may include:
Formation of the Naphthalene Ring: This can be achieved through regioselective benzannulation reactions.
Introduction of the Dicyclohexylphosphanyl Group: This step often involves acylation reactions with aryl magnesium bromide (ArMgBr).
Attachment of the Sulfinamide Moiety: This can be done through stereoselective gem-dichlorocyclopropanation followed by acylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis .
Biology
In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions .
Medicine
Industry
In industry, it can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The dicyclohexylphosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthalen-2-yl (S)-1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
What sets ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide apart is its unique combination of a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety. This combination provides a versatile platform for various applications in catalysis, drug development, and material science .
Properties
Molecular Formula |
C33H44NOPS |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3/t32-,37?/m0/s1 |
InChI Key |
MCSYWJVKLCHPNB-XRRNFBIGSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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